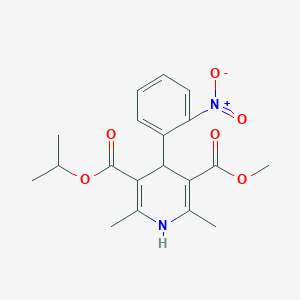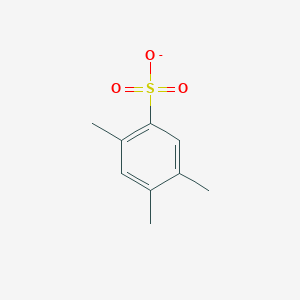![molecular formula C24H27NO5S B280700 4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, SR1664. The synthesis method of SR1664, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research are discussed in
作用机制
SR1664 inhibits the activity of NF-κB by binding to a specific site on the protein. This binding prevents NF-κB from entering the nucleus of the cell and activating genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
SR1664 has been shown to have anti-inflammatory effects in several animal models of inflammation. It has also been shown to induce cell death in cancer cells. In addition, SR1664 has been shown to reduce the growth of tumors in animal models of cancer.
实验室实验的优点和局限性
SR1664 has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to be stable in solution, which makes it suitable for use in cell culture experiments. However, one limitation of SR1664 is that it is not very soluble in water, which can make it difficult to administer in animal experiments.
未来方向
There are several future directions for research on SR1664. One area of research is to investigate the potential of SR1664 as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to investigate the potential of SR1664 as a treatment for cancer. Future research could also focus on improving the solubility of SR1664 to make it more suitable for use in animal experiments. Additionally, the development of more potent and selective inhibitors of NF-κB could be an area of future research.
In conclusion, SR1664 is a chemical compound that has shown potential for therapeutic applications due to its anti-inflammatory and anti-cancer properties. Its mechanism of action involves inhibition of the NF-κB protein, which plays a crucial role in immune responses and cell survival. While SR1664 has advantages for lab experiments, such as its small size and stability in solution, its low solubility in water is a limitation. Future research could focus on investigating the potential of SR1664 as a treatment for inflammatory diseases and cancer, improving its solubility, and developing more potent and selective inhibitors of NF-κB.
合成方法
The synthesis of SR1664 involves several chemical reactions. The starting material is 2-methylbutan-2-ol, which is converted to 2-methylbutan-2-yl chloride. This compound is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine to form 8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-ol. The final step involves the reaction of 8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-ol with 4-aminobenzenesulfonamide to form SR1664.
科学研究应用
SR1664 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. SR1664 inhibits the activity of a protein called nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses and cell survival. Inhibition of NF-κB activity has been shown to reduce inflammation and promote cell death in cancer cells.
属性
分子式 |
C24H27NO5S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
4-[[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C24H27NO5S/c1-4-24(2,3)16-7-11-21-19(13-16)20-14-17(8-12-22(20)30-21)25-31(28,29)18-9-5-15(6-10-18)23(26)27/h5-6,8-10,12,14,16,25H,4,7,11,13H2,1-3H3,(H,26,27) |
InChI 键 |
ZYJBKPQFTOMOSE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)


![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)







![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)
